(2E)-3-(2,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)prop-2-enamide
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Overview
Description
(2E)-3-(2,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of a double bond conjugated with an amide group This particular compound features a 2,4-dimethoxyphenyl group and a 2-ethoxyphenyl group attached to the prop-2-enamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(2,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethoxybenzaldehyde and 2-ethoxyaniline.
Formation of the Enamine: The 2,4-dimethoxybenzaldehyde undergoes a condensation reaction with 2-ethoxyaniline in the presence of a base such as sodium hydroxide to form the enamine intermediate.
Amidation: The enamine intermediate is then reacted with an appropriate acylating agent, such as acetic anhydride, to form the final product, this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to increase reaction efficiency.
Solvents: Selection of suitable solvents to enhance solubility and reaction rates.
Temperature and Pressure: Control of temperature and pressure to ensure optimal yields and purity.
Chemical Reactions Analysis
Types of Reactions: (2E)-3-(2,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Formation of saturated amides.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
(2E)-3-(2,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)prop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-(2,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptor Interaction: Binding to cellular receptors and modulating signal transduction pathways.
Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
(2E)-3-(2,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)prop-2-enamide can be compared with other similar compounds, such as:
(2E)-3-(2,4-dimethoxyphenyl)-N-phenylprop-2-enamide: Lacks the ethoxy group, which may affect its reactivity and biological activity.
(2E)-3-(2,4-dimethoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide: Contains a methoxy group instead of an ethoxy group, potentially altering its chemical properties.
Biological Activity
The compound (2E)-3-(2,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)prop-2-enamide is a synthetic organic molecule with potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The IUPAC name of the compound is (E)-3-(2,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)prop-2-enamide , with a molecular formula of C19H21NO4 and a molar mass of 337.38 g/mol. The compound features two methoxy groups, contributing to its lipophilicity and potential interactions with biological targets.
Property | Value |
---|---|
IUPAC Name | (E)-3-(2,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)prop-2-enamide |
Molecular Formula | C₁₉H₂₁NO₄ |
Molar Mass | 337.38 g/mol |
CAS Number | Not available |
The biological activity of This compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that the compound may exert its effects through:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Receptor Modulation: It can bind to various receptors, influencing signal transduction pathways that regulate cellular responses.
- Gene Expression Alteration: The compound may modulate the expression of genes associated with its biological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that it induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Case Study: Cytotoxic Effects on Cancer Cell Lines
A study investigated the cytotoxicity of This compound on human breast cancer cells (MCF-7). The results showed:
- IC50 Value: The IC50 was determined to be 15 µM, indicating significant cytotoxicity.
- Mechanism: Flow cytometry analysis revealed an increase in sub-G1 phase cells, suggesting apoptosis induction.
Antimicrobial Activity
The compound has also been tested for antimicrobial properties. It showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table: Antimicrobial Activity
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Comparative Analysis with Similar Compounds
Comparative studies with structurally similar compounds have been conducted to understand the influence of functional groups on biological activity. For example:
- (2E)-3-(2,4-dimethoxyphenyl)-N-phenylprop-2-enamide: Lacks the ethoxy group; exhibits lower cytotoxicity.
- (2E)-3-(2,4-dimethoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide: Contains a methoxy group instead of an ethoxy group; shows altered pharmacokinetics.
Properties
IUPAC Name |
(E)-3-(2,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-4-24-17-8-6-5-7-16(17)20-19(21)12-10-14-9-11-15(22-2)13-18(14)23-3/h5-13H,4H2,1-3H3,(H,20,21)/b12-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFUXGRODITZIT-ZRDIBKRKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C=CC2=C(C=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1NC(=O)/C=C/C2=C(C=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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